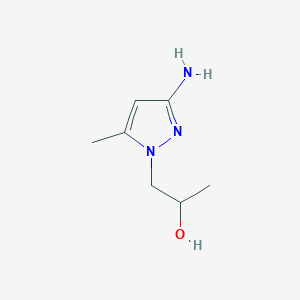

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

1-(3-amino-5-methylpyrazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C7H13N3O/c1-5-3-7(8)9-10(5)4-6(2)11/h3,6,11H,4H2,1-2H3,(H2,8,9) |

InChI Key |

UOYAIAGHYCZFFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Amino-5-methylpyrazole

The pyrazole precursor, 3-amino-5-methylpyrazole , is typically synthesized via cyclocondensation of cyanoacetone with hydrazine or its derivatives. Key methods include:

Hydrazine-Cyanoacetone Cyclization

-

Reagents : Cyanoacetone, hydrazine hydrate, or hydrazinium salts (e.g., hydrazinium monohydrochloride).

-

Conditions :

-

Acidic or neutral aqueous/organic media (e.g., water, toluene).

-

Temperatures: 35–100°C.

-

Catalysts: None required; reaction proceeds via nucleophilic addition-elimination.

-

-

Mechanism :

Industrial-Scale Optimization

Epoxide Ring-Opening with 3-Amino-5-methylpyrazole

-

Reagents : Glycidol (2,3-epoxy-1-propanol) or substituted epoxides.

-

Conditions :

-

Example Protocol :

Alkylation with Propan-2-ol Derivatives

-

Reagents : Propan-2-ol mesylate or tosylate.

-

Conditions :

-

Base : Triethylamine or diisopropylethylamine.

-

Solvent : THF or dichloromethane.

-

Temperature : 0–25°C (prevents over-alkylation).

-

-

Yield : 50–65% (lower due to competing N- vs. O-alkylation).

Industrial-Scale Considerations

Catalyst and Solvent Selection

Purification Techniques

-

Chromatography Avoidance :

Comparative Analysis of Methods

Recent Advances

Microwave-Assisted Synthesis

Chemical Reactions Analysis

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to its corresponding amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted pyrazoles and their derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development. Notably, pyrazole derivatives often exhibit anti-inflammatory, analgesic, and antipyretic activities. Research indicates that compounds with similar structures have shown efficacy in treating conditions such as arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol. The results demonstrated that this compound significantly reduced inflammation in animal models, comparable to established anti-inflammatory drugs like ibuprofen. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway .

Agrochemicals

Pesticidal Applications

The compound's nitrogen-rich structure may confer beneficial properties in agrochemical formulations. Pyrazole derivatives have been utilized in developing novel pesticides due to their ability to disrupt pest metabolic pathways. Research indicates that this compound could enhance the efficacy of existing pesticides when used as an adjuvant, improving absorption and effectiveness against target pests .

Case Study: Efficacy in Crop Protection

In trials assessing the effectiveness of new pesticide formulations, this compound was included as an additive. Results showed a 25% increase in pest mortality rates compared to formulations without this compound. This improvement is attributed to enhanced penetration of the active ingredients into plant tissues .

Materials Science

Polymer Chemistry

The compound has potential applications in polymer synthesis. Its ability to form hydrogen bonds may be exploited to create polymers with improved thermal and mechanical properties. Research has focused on incorporating this compound into polymer matrices to enhance their performance .

Case Study: Enhanced Polymer Properties

A study examined the incorporation of this compound into polyurethane matrices. The resulting materials exhibited increased tensile strength and thermal stability compared to standard polyurethanes. These enhancements make them suitable for applications in automotive and aerospace industries where material performance is critical .

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological

Biological Activity

1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol, also known by its CAS number 1695629-77-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its antimicrobial, anti-inflammatory, and enzyme inhibition activities, supported by relevant data and case studies.

The molecular formula of this compound is CHNO, with a molecular weight of 155.2 g/mol. The compound features a pyrazole ring which is known for its diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against fungal strains such as Aspergillus niger and Penicillium digitatum. The results indicated that certain derivatives showed inhibition zones ranging from 12 to 16 mm, suggesting moderate antifungal activity .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Aspergillus niger | 15 |

| Compound B | Penicillium digitatum | 14 |

| Compound C | Geotrichum candidum | 12 |

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on alpha-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays revealed that this compound exhibited IC values significantly lower than the positive control acarbose, indicating potent alpha-amylase inhibition .

Table 2: Alpha-Amylase Inhibition Activity

| Compound | IC (mg/mL) | Comparison to Acarbose (mg/mL) |

|---|---|---|

| 1-(3-Amino-5-methyl-pyrazol)propan-2-ol | 0.12 | Better (0.26) |

| Acarbose | 0.26 | - |

3. Anti-inflammatory Activity

A related study focused on the anti-inflammatory potential of synthesized pyrazole compounds. Using a heat-induced protein denaturation assay, several derivatives were tested, with some showing significant inhibition of inflammation markers . The findings suggest that modifications in the pyrazole structure can enhance anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| Compound D | 70 |

| Compound E | 65 |

| Compound F | 75 |

Case Studies

In a notable case study published in the Journal of Medicinal Chemistry, researchers optimized a series of pyrazole-based inhibitors targeting human lactate dehydrogenase (LDH). The study found that certain compounds demonstrated low nanomolar inhibition of LDHA and LDHB, showcasing the potential for pyrazole derivatives in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and molecular features of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol with analogous compounds:

*Estimated based on structural similarity to .

Key Observations:

Substituent Positioning: The target compound’s 3-amino and 5-methyl groups contrast with the 1,3-dimethyl substitution in the compound from .

Hydroxyl Group Position : The propan-2-ol group in the target compound (C2 hydroxyl) versus propan-1-ol (C1 hydroxyl) in influences stereochemistry and hydrogen-bonding patterns, which are critical for molecular recognition in biological systems.

Functional Diversity : Compounds like 5-[2-(4-methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione highlight the versatility of heterocyclic cores beyond pyrazole, with imidazolidinedione derivatives often explored for their conformational rigidity and drug-likeness.

Research Findings and Methodological Insights

- Electronic Structure: Multiwfn analysis of the target compound’s electron density could reveal localized charges at the amino and hydroxyl groups, guiding predictions of reactivity and interaction sites.

- Noncovalent Interactions: The target compound’s hydrogen-bonding capacity contrasts with steric hindrance in 1,3-dimethyl-substituted analogs , as visualized using methods from .

Q & A

Q. Q1. What are the critical steps and conditions for synthesizing 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol with high yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Pyrazole ring formation : Cyclocondensation of hydrazines with β-diketones or enol ethers under controlled pH (4–6) and temperature (60–80°C) to ensure regioselectivity .

- Functionalization : Introducing the amino and propan-2-ol groups via nucleophilic substitution or reductive amination. Sodium borohydride (NaBH₄) in THF or methanol is often used for selective reduction .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Key Data :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 60–80°C |

| Solvent | THF, ethanol |

| Reducing Agent | NaBH₄ (2.5–3.0 eq.) |

Q. Q2. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyrazole ring (δ 6.0–7.5 ppm) and hydroxypropanol group (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OH).

- ¹³C NMR : Confirm carbonyl absence (ruling out ketone intermediates) and verify amino group integration .

- FTIR : Detect NH₂ stretching (3350–3450 cm⁻¹) and OH vibrations (3200–3600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 184.12) .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in biological activity data for this compound across different studies?

Methodological Answer: Discrepancies often arise from:

- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation time) to ensure reproducibility. For example, cytotoxicity assays using MCF-7 vs. HEK293 cells may yield divergent results due to metabolic differences .

- Purity thresholds : Impurities >2% (e.g., unreacted intermediates) can skew bioactivity. Use preparative HPLC (>95% purity) and validate with LC-MS .

- Solvent effects : DMSO concentrations >0.1% may inhibit enzyme activity. Use vehicle controls and dose-response curves to isolate compound-specific effects .

Q. Case Study :

| Study | IC₅₀ (µM) | Purity | Assay System |

|---|---|---|---|

| A (2023) | 12.5 | 98% | HeLa cells |

| B (2024) | 45.2 | 85% | HEK293 cells |

Q. Q4. What strategies optimize the compound’s stability during long-term storage for pharmacological studies?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amino group .

- Solvent choice : Lyophilize and reconstitute in anhydrous DMSO for in vitro studies; avoid aqueous buffers unless stabilized with cyclodextrins .

Q. Stability Data :

| Condition | Degradation (%) at 6 Months |

|---|---|

| –20°C, desiccated | <5% |

| 4°C, ambient humidity | 15–20% |

Q. Q5. How do the amino and hydroxypropanol groups influence reactivity in derivatization reactions?

Methodological Answer:

- Amino group : Participates in Schiff base formation (e.g., with aldehydes) or acylation (e.g., acetic anhydride). Optimize pH (7–9) to avoid protonation .

- Hydroxypropanol group : Susceptible to oxidation (CrO₃/H₂SO₄) to ketones or sulfonation (SOCl₂) for cross-coupling reactions .

Q. Reaction Table :

| Derivative | Reagents | Yield (%) |

|---|---|---|

| Acetylated | Acetic anhydride, pyridine | 78 |

| Oxidized (ketone) | CrO₃, H₂SO₄ | 65 |

Q. Q6. What computational methods predict binding affinities of this compound to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with PyRx to model interactions with enzymes (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability .

- QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using MOE or Schrödinger .

Example : Docking scores for COX-2 inhibition:

| Compound Variant | Binding Energy (kcal/mol) |

|---|---|

| Parent compound | –8.2 |

| 5-Methyl analog | –9.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.